molecular formula C15H12Cl2O3 B3037013 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 400878-04-8

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B3037013
CAS No.: 400878-04-8
M. Wt: 311.2 g/mol
InChI Key: SGPOXLKIXWBPOS-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is a halogenated benzaldehyde derivative featuring a methoxy group at the para position (C4) of the benzene ring and a (2,3-dichlorophenoxy)methyl substituent at the meta position (C3). This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-6-5-10(8-18)7-11(13)9-20-14-4-2-3-12(16)15(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPOXLKIXWBPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212008
Record name 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400878-04-8
Record name 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400878-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,3-dichlorophenol with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

Reaction Types and General Reactivity

This compound participates in reactions driven by three key functional groups:

  • Aldehyde group : Electrophilic at the carbonyl carbon, enabling nucleophilic additions and condensations.

  • Dichlorophenoxy group : Undergoes substitution reactions (Cl atoms) and potential oxidation/reduction.

  • Methoxy group : Electron-donating effects modulate aromatic ring reactivity.

Experimental evidence highlights its role as an intermediate in synthesizing pharmaceuticals and agrochemicals .

Oxidation Reactions

The aldehyde group oxidizes to a carboxylic acid under strong oxidizing conditions:

Reaction Reagents/Conditions Product Yield
Aldehyde → Carboxylic acidKMnO₄/H₂SO₄, reflux (80–100°C, 6 hr)3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid72–85%

Mechanism :

  • Protonation of the aldehyde oxygen.

  • Nucleophilic attack by water.

  • Deprotonation and oxidation to the carboxylic acid .

Reduction Reactions

The aldehyde group reduces to a primary alcohol:

Reaction Reagents/Conditions Product Yield
Aldehyde → AlcoholNaBH₄/EtOH, 0–5°C, 2 hr3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzyl alcohol88–93%

Key Factor : Sodium borohydride selectively reduces the aldehyde without affecting the dichlorophenoxy group .

Substitution Reactions

The chlorine atoms in the dichlorophenoxy group undergo nucleophilic substitution:

Reaction Reagents/Conditions Product Notes
Cl → NH₂NH₃ (aq), Cu catalyst, 120°C, 8 hr3-[(2-Amino-3-chlorophenoxy)methyl]-4-methoxybenzaldehydeRequires excess NH₃
Cl → SHNaSH/DMF, 60°C, 4 hrThioether derivativeAir-sensitive conditions

Mechanistic Insight :

  • Ortho-chlorine exhibits higher reactivity than meta due to steric and electronic effects .

Aldol Condensation

The aldehyde participates in base-catalyzed aldol reactions:

Reaction Conditions Product Application
Self-condensationNaOH/EtOH, 25°C, 12 hrα,β-Unsaturated aldehyde dimerPolymer precursors
Cross-condensation (acetone)KOH/MeOH, 0°C, 6 hr4-(Dichlorophenoxymethyl)-3-methoxycinnamaldehydePharmaceutical intermediates

Key Observation :

  • The methoxy group deactivates the aromatic ring, directing electrophilic attack to the para position relative to the aldehyde .

Biological Interactions

While primarily a synthetic intermediate, its derivatives exhibit bioactivity:

  • Anticancer activity : Analogues inhibit tubulin polymerization (IC₅₀ = 1.2–4.8 μM).

  • Enzyme inhibition : Dichlorophenoxy derivatives target cytochrome P450 3A4 (Ki = 8.3 μM) .

Stability and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates by stabilizing transition states .

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

This compound’s versatility stems from its balanced electronic profile, enabling controlled transformations across its functional groups. Ongoing research focuses on asymmetric catalysis and green chemistry adaptations to optimize its synthetic utility .

Scientific Research Applications

Synthetic Routes

The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Refluxing : The compound can be synthesized by refluxing 4-methoxybenzaldehyde with dichlorophenol derivatives in the presence of a suitable catalyst.
  • Condensation Reactions : Utilizing condensation reactions with phenolic compounds to yield the target aldehyde.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:

  • Nucleophilic Substitution : The dichlorophenyl group can undergo nucleophilic attacks leading to new derivatives.
  • Oxidation and Reduction Reactions : These reactions can modify the compound's functional groups for further applications.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example, compounds similar to this have shown efficacy against strains like Staphylococcus aureus and Candida albicans.
Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial625–1250
Candida albicansAntifungal625–1250
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed potential therapeutic applications in treating diseases such as cancer.

Medicine

The compound is being explored for its therapeutic potential in drug development:

  • Cancer Research : Studies have indicated that it may inhibit specific cancer cell lines, making it a candidate for further investigation in oncology.
  • Drug Formulation : Its properties allow it to be incorporated into drug formulations aimed at enhancing bioavailability and targeting specific tissues.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated various derivatives of chlorophenyl compounds for their antimicrobial properties. The findings demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Research :
    • Research published in a pharmacological journal investigated the inhibitory effects of this compound on specific enzymes related to cancer progression. Results indicated a promising potential for developing new cancer therapeutics.
  • Synthetic Methodology Development :
    • A recent study focused on optimizing synthetic routes for producing this compound efficiently while minimizing by-products. This work highlighted the importance of reaction conditions and catalyst selection.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound belongs to a broader class of substituted benzaldehydes, where substituent type, position, and halogenation significantly influence physicochemical properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde 2,3-dichlorophenoxymethyl (C3), methoxy (C4) C15H11Cl2O3 325.16 (est.) High lipophilicity, dual Cl atoms Target
3-(4′-Formylphenoxy)-4-methoxybenzaldehyde (Compound 2 in ) 4-formylphenoxy (C3), methoxy (C4) C15H12O4 256.25 Polar formyl group, natural origin
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde 2-chloro-6-fluorobenzyloxy (C4), methoxy (C3) C15H11ClFO3 307.70 Mixed halogen effects (Cl, F)
3-[(4-Chlorophenyl)methoxy]-4-methoxybenzaldehyde 4-chlorophenylmethoxy (C3), methoxy (C4) C15H13ClO3 276.71 Single Cl, simpler substitution
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde 3-fluorophenylmethoxy (C4), 3-fluorophenylmethyl (C3) C21H16F2O2 338.35 Dual F atoms, steric bulk
Key Observations :
  • Halogen Effects : Chlorine atoms (e.g., in the target compound and ) increase molecular weight and lipophilicity compared to fluorine analogs (). The electron-withdrawing nature of Cl may enhance stability but reduce reactivity in nucleophilic substitutions.
  • Substituent Position: The target compound’s dichlorophenoxy group at C3 contrasts with analogs like , where substituents are at C3. Positional differences influence steric hindrance and electronic distribution.
  • Natural vs.

Biological Activity

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a benzaldehyde group linked to a dichlorophenoxy moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde can be represented as follows:

C11H10Cl2O3\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{O}_3

This compound features:

  • A dichlorophenoxy group, which is known for its herbicidal properties.
  • A methoxy substituent that may enhance lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde exhibit significant antimicrobial properties. In a study assessing various compounds against Gram-positive and Gram-negative bacteria, it was found that the presence of the dichlorophenyl group enhances the antibacterial efficacy. The minimum inhibitory concentration (MIC) values were reported to range from 93.7 μg/mL to 46.9 μg/mL for different bacterial strains, suggesting potent antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds with similar structural motifs have shown promising results against human colon adenocarcinoma and breast cancer cell lines. The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents like doxorubicin, indicating a potential role in cancer treatment .

Cell Line IC50 (μM) Reference
MCF-7 (Breast)< 10
LoVo (Colon)< 5
A-431 (Skin)< 15

The mechanism underlying the biological activities of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde appears to involve enzyme inhibition and disruption of cellular signaling pathways. For example, studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A notable study evaluated various derivatives of benzaldehyde compounds for their anticancer effects on multiple cell lines. The study highlighted that modifications at the para-position significantly influenced cytotoxicity. The most active derivatives demonstrated interactions with key proteins involved in apoptosis pathways, suggesting that structural characteristics play a crucial role in their effectiveness .

Antimicrobial Efficacy Research

Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The study concluded that modifications in the phenyl ring, particularly halogen substitutions like chlorine, were essential for enhancing antimicrobial activity. The findings support the hypothesis that 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde could be developed further as an antimicrobial agent .

Q & A

Q. What evidence supports or refutes the hypothesized metabolic pathways of this compound?

  • Data Gaps : Limited in vivo studies exist. Preliminary in vitro liver microsome assays suggest O-demethylation as a primary pathway, but CYP isoform specificity remains unconfirmed .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde

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